
Toltrazuril
Übersicht
Beschreibung
- Es wird häufig zur Bekämpfung von Kokzidiose eingesetzt, einer parasitären Krankheit, die durch Kokzidien verursacht wird - einer Gruppe mikroskopisch kleiner, sporenbildender, einzelliger, intrazellulärer Parasiten, die zur Klasse Conoidasida der Apicomplexa gehören .
Toltrazuril: (chemische Formel: CHFNOS) ist eine neuartige Triazinverbindung, die hauptsächlich als spezialisiertes Antiprotozoenmittel eingesetzt wird.
Wissenschaftliche Forschungsanwendungen
Veterinärmedizinische Verwendung: Toltrazuril wird in der Veterinärmedizin weit verbreitet zur Behandlung von Kokzidiose bei verschiedenen Tieren eingesetzt.
Rückstandsprobleme: Beachten Sie, dass die Wartezeiten für Fleischhühner etwa 19 Tage betragen sollten, um Rückstände im essbaren Gewebe zu vermeiden.
Wirkmechanismus
Zellstörung: this compound stört die Zellteilung und die mitochondriale Funktion von Kokzidien.
Effekte: Es beeinflusst die Atmung, den Stoffwechsel und das endoplasmatische Retikulum des Parasiten, was zu einer schweren Vakuolisierung und schließlich zum Tod des Parasiten führt.
Wirkmechanismus
Target of Action
Toltrazuril is primarily targeted against protozoan parasites, specifically those belonging to the genus Eimeria . These parasites are responsible for causing coccidiosis, a disease that affects a wide range of animals, including poultry, pigs, cattle, sheep, and companion animals like dogs and cats .
Mode of Action
This compound works by interfering with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .
Biochemical Pathways
This compound is a triazine compound that acts against all intracellular stages of Eimeria spp . It interferes with cellular respiration and pyrimidine synthesis, which are crucial for the survival and multiplication of the parasites .
Pharmacokinetics
Following a single oral administration of this compound at 10 and 20 mg/kg to male pigs, the mean this compound concentration in plasma peaked at 4.24 and 8.18 μg/ml at 15.0 and 12.0 hr post-dose, respectively . This compound is rapidly converted to the short-lived intermediary metabolite this compound sulfoxide (TZR-SO), and then further metabolized to the reactive this compound sulfone (TZR-SO2). TZR-SO2 is actually more slowly eliminated, with average half-lives of 231 and 245 hr, compared with TZR (48.7 and 68.9 hr) or TZR-SO (51.9 and 53.2 hr) in the 10 and 20 mg/kg groups, respectively .
Result of Action
The primary result of this compound’s action is the destruction of the coccidia at all stages of their life cycle . This leads to a reduction in the number of parasites and alleviates the symptoms of coccidiosis in the infected animals . At the cellular level, this compound causes significant damage to the tachyzoites, including vacuolization, large swelling of the endoplasmic reticulum, and an enormous widening of the perinuclear space until complete rupture of the surface occurs .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in extensively raised beef calves, this compound showed efficacy greater than 95.0% up to 14 and 7 days . This formulation showed values of 78.2 to 82.3% of factor protective against Eimeria for 21 and 28 days . The long-term activity of this compound against Eimeria spp., obtained by the fecal samples collected on days 21, 28, and 35 post-infection, achieved efficacy greater than 95.0% up to 14 and 7 days . This suggests that the timing of treatment and the severity of the infection can significantly impact the drug’s efficacy.
Biochemische Analyse
Biochemical Properties
Toltrazuril works by interfering with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the division of the protozoal nucleus, damaging the cell membrane of the parasites, and causing oxidative stress to parasite cells . This leads to autophagy, a cellular process that helps maintain homeostasis or normal functioning by protein degradation and turnover of the destroyed cell organelles for new cell formation .
Molecular Mechanism
The molecular mechanism of this compound involves interference with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .
Temporal Effects in Laboratory Settings
This compound is quickly metabolized into this compound sulfone (TZ-SO2) with maximal concentrations measured at 13 days post-treatment . The prolonged elimination half-life of TZ-SO2 could be interpreted as the persistent clinical efficacy of this compound in the treatment of protozoal parasites infection .
Dosage Effects in Animal Models
The dosage of this compound varies depending on the species and the formulation of the medication . It is generally well-tolerated by animals, with minimal side effects when used at the recommended dosages . Some animals may experience gastrointestinal upset, including diarrhea or vomiting .
Metabolic Pathways
This compound is rapidly converted to the short-lived intermediary metabolite this compound sulfoxide (TZR-SO), and then further metabolized to the reactive this compound sulfone (TZR-SO2) . This metabolite is more slowly eliminated than this compound or TZR-SO, enabling the persistent clinical efficacy of this compound in the treatment of protozoal parasites infection .
Transport and Distribution
Following oral or intramuscular administration, this compound and its main metabolite, this compound sulfone (TZ-SO2), are absorbed into the blood and distributed in intestinal tissues . Intramuscular application results in significantly higher and more sustained concentrations of both compounds in plasma, intestinal tissue, and intestinal content .
Subcellular Localization
Given its mechanism of action, it is likely that this compound and its metabolites are localized within the cell where they can interact with the protozoa’s ability to reproduce .
Vorbereitungsmethoden
Synthesewege: Die Synthesewege für Toltrazuril beinhalten spezifische chemische Umwandlungen. Leider sind detaillierte Synthesewege im öffentlichen Bereich nicht readily verfügbar.
Industrielle Produktion: Die Methoden der industriellen Produktion sind proprietär, aber this compound wird mit spezialisierten Verfahren hergestellt, um eine hohe Reinheit und Wirksamkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktivität: Toltrazuril zeigt Aktivität gegen Kokzidienparasiten in allen Stadien ihrer Entwicklung. Es stört wichtige Enzyme, die die Parasiten für die Energiegewinnung benötigen.
Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen, die bei der Synthese von this compound verwendet werden, sind vertraulich. Die Wirkungsweise beruht auf der Störung der Zellteilung und der mitochondrialen Funktion bei Kokzidien, was zum Tod der Parasiten führt.
Hauptprodukte: Die primäre Wirkung tritt während der reproduktiven und gametogenen Stadien von Kokzidien auf und verhindert die Bildung von Oozysten und stört die Entwicklung des Parasiten.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Der einzigartige Wirkmechanismus von Toltrazuril unterscheidet es von anderen Antiprotozoenmitteln.
Ähnliche Verbindungen: Obwohl ich keine spezifische Liste ähnlicher Verbindungen habe, ist es erwähnenswert, dass das Wirksamkeitsprofil und die Sicherheit von this compound es im Bereich der Antiparasitika auszeichnen.
Eigenschaften
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINXEZVIIVXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219063 | |
| Record name | Toltrazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-03-1 | |
| Record name | Toltrazuril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toltrazuril [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toltrazuril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toltrazuril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTRAZURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ3IAR3JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the specific molecular target of toltrazuril in Eimeria tenella?
A1: While the precise mechanism of action remains elusive, research suggests that the cyclophilin EtCyp20.5 in Eimeria tenella might be a potential target for this compound. This interaction seems to differ from the mechanism of cyclosporin A, a known cyclophilin inhibitor. []
Q2: How does this compound affect Eimeria tenella at the cellular level?
A2: In vitro studies indicate that this compound treatment leads to the upregulation of protein hydrolysis genes and downregulation of cell cycle-related genes in Eimeria tenella merozoites. This suggests potential interference with parasite division. []
Q3: Does this compound induce oxidative stress in parasites?
A3: Yes, studies have shown an upregulation of redox-related genes and increased levels of reactive oxygen species (ROS) in E. tenella following this compound treatment. []
Q4: Is autophagy involved in the anticoccidial effect of this compound?
A4: Evidence suggests that this compound may trigger autophagy in E. tenella, as elevated levels of autophagosomes were observed after drug treatment. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C22H19F3N4O3S and a molecular weight of 476.47 g/mol. []
Q6: Can this compound be formulated as a stable solid dispersion?
A6: Yes, studies demonstrate successful formulation of this compound solid dispersions using polyethylene glycol 6000 (PEG 6000) as a carrier. These formulations exhibit improved solubility compared to pure this compound. [, ]
Q7: What is the impact of adding a hydrotropy agent to this compound-PEG 6000 solid dispersions?
A7: Incorporating a hydrotropy agent (Z) further enhances the dissolution rate of this compound in solid dispersions. An optimized ratio of this compound:PEG 6000:hydrotropy agent Z of 1:6:1.6 (g/g) showed promising results. []
Q8: How is this compound metabolized in various species?
A8: this compound is primarily metabolized into this compound sulfone (ponazuril) and this compound sulfoxide. These metabolites have been detected in various species, including horses, cattle, chickens, and sheep. [, , , , , ]
Q9: How does pregnancy affect the pharmacokinetics of this compound in ewes?
A9: Studies in ewes show that pregnancy significantly influences this compound pharmacokinetics. Pregnant ewes exhibited higher maximum concentration (Cmax) and area under the curve (AUC) values for this compound and its metabolites compared to non-pregnant ewes. []
Q10: Are this compound and its metabolites found in milk, allantoic fluid, and newborn plasma after administration to pregnant ewes?
A10: Yes, after administration to pregnant ewes, this compound and its metabolites were detected in milk, allantoic fluid, and newborn lamb plasma. The concentrations in these fluids were lower than in maternal plasma. []
Q11: How does this compound affect the pharmacokinetics of other drugs in broiler chickens?
A11: Studies in broiler chickens reveal that this compound can alter the pharmacokinetic profiles of co-administered drugs. For instance, it increased the volume of distribution and total clearance of levofloxacin while decreasing these parameters for thiamphenicol. [, ]
Q12: What is the bioavailability of this compound in different formulations?
A12: this compound bioavailability varies depending on the formulation. Oral administration of this compound sulfone dissolved in dimethyl sulfoxide (DMSO) showed a threefold increase in bioavailability compared to administration in water. [] The oral bioavailability of this compound nanoemulsion in chickens was also found to be high. []
Q13: Is this compound effective against natural coccidiosis infections in different animal species?
A13: Yes, multiple studies demonstrate the efficacy of this compound against natural coccidiosis infections in various species, including calves [], lambs [, ], chickens [, , , , ], and rabbits. []
Q14: How does the efficacy of this compound compare to other anticoccidial drugs?
A14: this compound exhibits comparable or superior efficacy to other commonly used anticoccidials, such as diclazuril [, ], amprolium [], and lasalocid [], in controlling coccidiosis and improving performance parameters in different animal models.
Q15: Can this compound be used in combination with other therapeutic agents?
A15: Yes, studies have explored the synergistic effects of this compound in combination with other agents. For instance, combining this compound with vitamin K in chickens infected with E. tenella resulted in improved weight gain and reduced mortality. [] Similarly, a combination of azithromycin and this compound proved more effective in treating calves with cryptosporidiosis than either drug alone. []
Q16: Does this compound impact the development of natural immunity against coccidiosis?
A16: Research suggests that this compound does not hinder the development of natural immunity against coccidiosis. Some studies even indicate a potential enhancement of immune responses. [, ]
Q17: Is there evidence of cross-resistance between this compound and diclazuril in Eimeria tenella?
A17: While laboratory-induced resistance to one drug doesn't necessarily confer resistance to the other, field isolates previously exposed to both drugs exhibited resistance to both this compound and diclazuril, suggesting potential for cross-resistance under field conditions. []
Q18: What analytical methods are used for the detection and quantification of this compound and its metabolites?
A19: High-performance liquid chromatography (HPLC) [, , , , , , , ], ultra-high performance liquid chromatography (UHPLC) [, , ], liquid chromatography-mass spectrometry (LC/MS) [], and thin-layer chromatography (TLC) [] coupled with various detection methods are commonly employed for the analysis of this compound and its metabolites in different matrices.
Q19: Have these analytical methods been validated according to regulatory guidelines?
A20: Yes, various studies emphasize the validation of analytical methods according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines to ensure accuracy, precision, and specificity in quantifying this compound and its residues. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


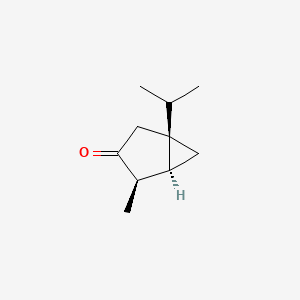
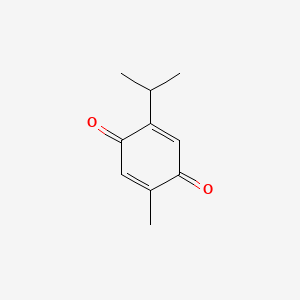
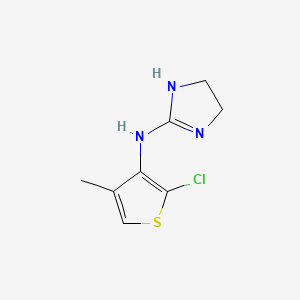
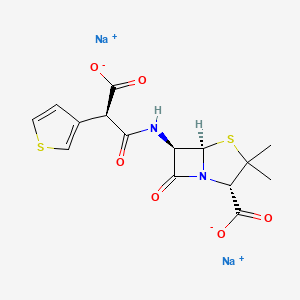
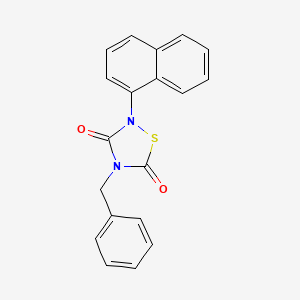
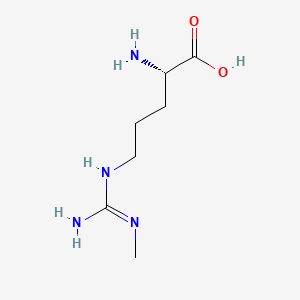
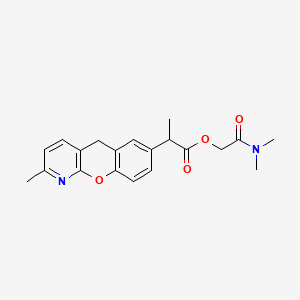
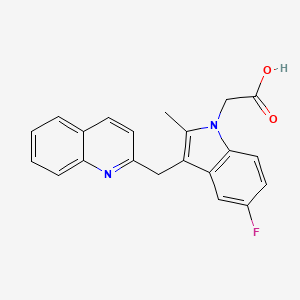
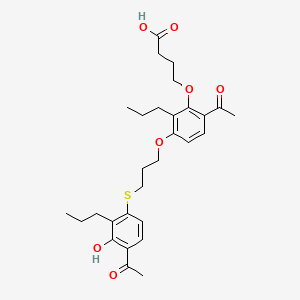

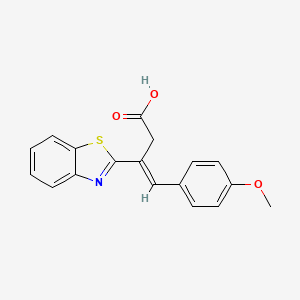
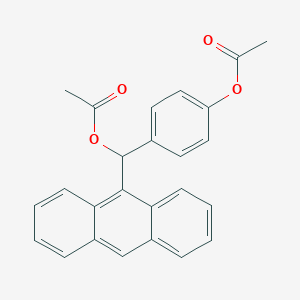
![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

